

(2-Chloropropoxy)benzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chloropropoxy)benzene

Cat. No.: B1582726

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **(2-Chloropropoxy)benzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of chemical research and pharmaceutical development, a comprehensive understanding of the materials we handle is the bedrock of both innovation and safety. **(2-Chloropropoxy)benzene**, a substituted aromatic ether, presents a unique profile of properties that necessitate a detailed and nuanced approach to its management in a laboratory setting. This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide a deeper, more integrated understanding of this compound. As scientists, our goal is not merely to follow safety protocols but to comprehend the rationale behind them, enabling us to anticipate risks and work with confidence. This document is structured to provide that foundational knowledge, blending established safety principles with the specific physicochemical characteristics of **(2-Chloropropoxy)benzene**.

Section 1: Chemical Identity and Physicochemical Profile

A precise identification of a chemical substance is the first step in a thorough safety assessment. Misidentification, particularly with isomers or related compounds, can lead to

incorrect handling procedures and unforeseen risks.

(2-Chloropropoxy)benzene is identified by the following key descriptors:

- IUPAC Name: 2-chloropropoxybenzene[1]
- Synonyms: 1-Phenoxy-2-chloropropane, 2-Chloropropyl Phenyl Ether[2]
- CAS Number: 53491-30-8[1]
- Molecular Formula: C₉H₁₁ClO[1]
- Molecular Weight: 170.63 g/mol [1]

The molecular structure is fundamental to its reactivity and physical properties.

Caption: Molecular Structure of **(2-Chloropropoxy)benzene**.

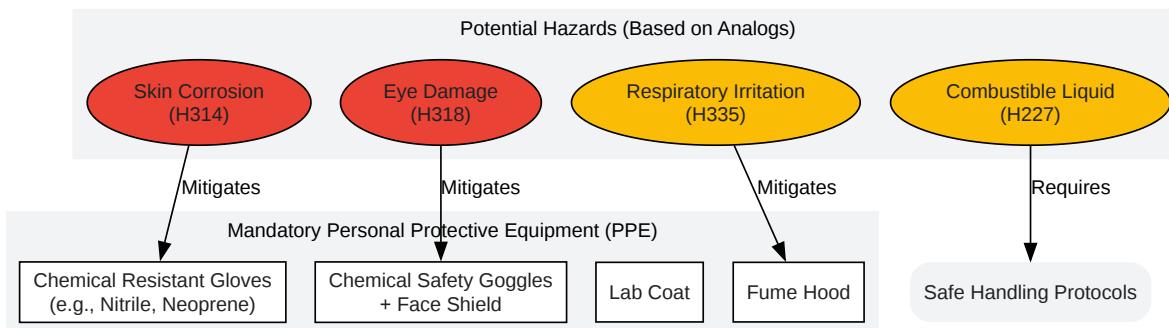
Physicochemical Data Summary

The behavior of a chemical under various laboratory conditions is predicted by its physical and chemical properties. This data is essential for designing experiments, understanding storage requirements, and planning emergency responses.

Property	Value	Source
Molecular Weight	170.63 g/mol	PubChem[1]
Density	1.11 g/cm ³	LookChem[2]
Boiling Point	95 °C @ 5 mmHg	LookChem[2]
Flash Point	98.4 °C	LookChem[2]
Vapor Pressure	0.0976 mmHg @ 25 °C	LookChem[2]
Refractive Index	1.506	LookChem[2]
LogP (Octanol/Water)	2.69 - 3.2	LookChem, PubChem[1][2]
Storage Temperature	Room Temperature, Sealed in Dry	LookChem[2]

Section 2: Hazard Identification and Toxicological Insights

Authoritative Note: The toxicological properties of **(2-Chloropropoxy)benzene** have not been thoroughly investigated. The following hazard assessment is based on the chemical's structure, which includes a chlorinated alkyl chain and an aromatic ether, and on data from structurally analogous compounds. A cautious and conservative approach is therefore mandatory.

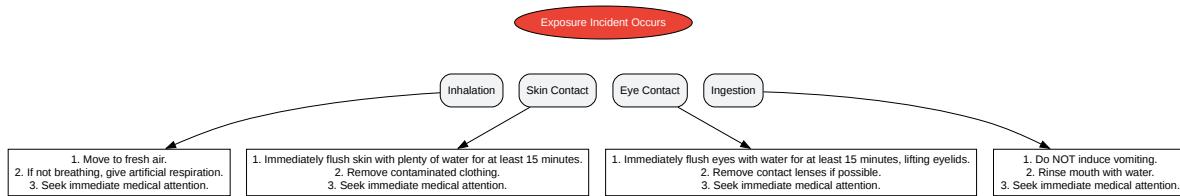

Based on related compounds like (2-Chloroprop-2-yl)benzene, this substance should be treated as potentially hazardous.[\[3\]](#)

- Signal Word:Warning/Danger (Assumed)
- Potential Hazard Statements:
 - May cause skin irritation/burns. (Analogous to H314/H315)[\[3\]](#)
 - May cause serious eye irritation/damage. (Analogous to H318/H319)[\[3\]](#)
 - May cause respiratory irritation. (Analogous to H335)[\[3\]](#)
 - Combustible liquid. (Analogous to H227)[\[3\]](#)
 - Harmful if swallowed.
 - May be harmful to aquatic life. (Analogous to H412)

Primary Routes of Exposure & Symptoms:

- Inhalation: Vapors may irritate the respiratory tract. Inhalation of high concentrations could lead to symptoms similar to solvent exposure, such as dizziness, headache, and nausea.[\[3\]](#)
- Skin Contact: Expected to be a primary route of exposure. May cause irritation, redness, or, with prolonged contact, more severe burns.
- Eye Contact: May cause serious irritation or chemical burns, potentially leading to eye damage.[\[3\]](#)

- Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.



[Click to download full resolution via product page](#)

Caption: Hazard Identification and Corresponding PPE Workflow.

Section 3: Emergency Procedures and First-Aid Protocols

Rapid and correct response to an exposure incident is critical to minimizing harm. The following protocols are based on standard laboratory practice for corrosive and irritating organic chemicals.

[Click to download full resolution via product page](#)

Caption: Decision Logic for Emergency First-Aid Response.

Step-by-Step First-Aid Measures:

- Inhalation:
 - Immediately move the affected individual to an area with fresh air.[3][4]
 - If breathing is difficult or has stopped, trained personnel should provide artificial respiration.
 - Seek immediate medical attention.[3]
- Skin Contact:
 - Do not delay. Immediately begin flushing the affected skin area with copious amounts of water for at least 15 minutes.[5]
 - Simultaneously remove any contaminated clothing, shoes, and jewelry.
 - Seek immediate medical advice.[3]

- Eye Contact:
 - Immediately flush the eyes with a gentle but steady stream of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids to ensure thorough rinsing.[3][5]
 - If contact lenses are present and can be easily removed, do so. Continue rinsing.
 - Obtain immediate medical attention from an ophthalmologist or emergency services.[3]
- Ingestion:
 - Crucially, do NOT induce vomiting.[3] This can cause aspiration of the chemical into the lungs, leading to serious complications.
 - If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water.
 - Seek immediate medical attention.[5]

Section 4: Handling, Storage, and Engineering Controls

Proactive measures are the most effective form of safety. Proper handling and storage prevent most laboratory accidents.

Safe Handling Protocols:

- Ventilation: Always handle **(2-Chloropropoxy)benzene** inside a certified chemical fume hood to keep airborne concentrations low.[6]
- Avoid Contact: Wear appropriate personal protective equipment (PPE) at all times. Avoid breathing vapors, mist, or gas.[3]
- Ignition Sources: Although it has a high flash point, keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[3] Use non-sparking tools for transfers.[3]

- **Grounding:** For larger quantities, ensure containers and receiving equipment are properly grounded and bonded to prevent static electricity discharge.[3][7]
- **Hygiene:** Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[3][8]

Storage Conditions:

- **Container:** Store in a tightly closed, original container in a cool, dry place.[6][8]
- **Location:** The storage area must be well-ventilated and secure.[6][8]
- **Temperature:** Store at room temperature, away from direct sunlight and heat sources.[2]
- **Incompatibilities:** Segregate from strong oxidizing agents, strong acids, and strong bases.[3] These materials can cause vigorous, exothermic reactions.

Exposure Controls and Personal Protection:

- **Engineering Controls:** A chemical fume hood is the primary engineering control. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3][6]
- **Eye/Face Protection:** Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should also be worn for splash protection.[3][6]
- **Skin Protection:** Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use. Wear a flame-retardant lab coat.[3]
- **Respiratory Protection:** If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required. [3]

Section 5: Fire and Accidental Release Response

Fire-Fighting Measures:

- **Suitable Extinguishing Media:** Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). Water spray can be used to cool fire-exposed containers.[3]

- Specific Hazards: The compound is a combustible liquid.[3] Thermal decomposition during a fire can generate highly toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3] Containers may rupture violently if heated.[3]
- Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[3][6]

Accidental Release Measures:

- Evacuate: Immediately evacuate all non-essential personnel from the spill area.
- Ventilate & Isolate: Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources.
- Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
- Collection: Carefully sweep or shovel the absorbent material into a suitable, labeled container for chemical waste disposal.[6]
- Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
- Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[3]

Section 6: Stability, Reactivity, and Disposal

- Reactivity: Generally stable under normal storage conditions.
- Chemical Stability: The product is stable at normal handling and storage temperatures.[3]
- Conditions to Avoid: Exposure to heat, flames, sparks, and incompatible materials.[3]
- Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[3]
- Hazardous Decomposition Products: Under fire conditions, will produce carbon oxides and hydrogen chloride.[3]

Waste Disposal Protocol:

Disposal of **(2-Chloropropoxy)benzene** and its contaminated materials must be handled as hazardous waste.

- Consult Regulations: All disposal practices must comply with federal, state, and local environmental regulations.
- Professional Disposal: Engage a licensed professional waste disposal service.[\[9\]](#) Do not attempt to dispose of this chemical down the drain or in regular trash.
- Containerization: Collect waste in a designated, properly labeled, and sealed container.
- Incineration: A common disposal method for this type of organic waste is through a chemical incinerator equipped with an afterburner and a scrubber to neutralize hazardous decomposition products like HCl.[\[3\]](#)

References

- **(2-Chloropropoxy)benzene** | C9H11ClO | CID 565152. PubChem. [\[Link\]](#)
- Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1). Cheméo. [\[Link\]](#)
- (2-Chloropropyl)benzene | C9H11Cl | CID 231365. PubChem. [\[Link\]](#)
- Benzene,(2-chloropropyl)- | CAS#:10304-81-1. Chemsoc. [\[Link\]](#)
- ((2S)-2-Chloropropyl)benzene | C9H11Cl | CID 12423104. PubChem. [\[Link\]](#)
- Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%. Cole-Parmer. [\[Link\]](#)
- (2-CHLOROPROPYL)BENZENE, (R)-. precisionFDA. [\[Link\]](#)
- **(2-Chloropropoxy)benzene**. LookChem. [\[Link\]](#)
- Benzene: toxicological overview. GOV.UK. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2-Chloropropoxy)benzene | C9H11ClO | CID 565152 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cpchem.com [cpchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- To cite this document: BenchChem. [(2-Chloropropoxy)benzene material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582726#2-chloropropoxy-benzene-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com